molecular formula C26H22FN3O2 B2875215 8-ethoxy-3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866589-89-1

8-ethoxy-3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2875215
CAS No.: 866589-89-1
M. Wt: 427.479
InChI Key: HCPJRDYTJXOULL-UHFFFAOYSA-N
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Description

8-ethoxy-3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes ethoxy, fluorophenyl, and methoxybenzyl groups attached to a pyrazoloquinoline core

Scientific Research Applications

8-ethoxy-3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including its interactions with proteins and nucleic acids.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Preparation Methods

The synthesis of 8-ethoxy-3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, including the formation of the pyrazoloquinoline core and the subsequent attachment of the ethoxy, fluorophenyl, and methoxybenzyl groups. One common synthetic route involves the use of Suzuki–Miyaura coupling, mechanochemical Minisci C–H alkylation, and extrusive oxidation Heck coupling . These reactions are carried out under specific conditions to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

8-ethoxy-3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy, fluorophenyl, or methoxybenzyl groups using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to the active site of an enzyme, inhibiting its activity and thereby affecting downstream processes .

Comparison with Similar Compounds

8-ethoxy-3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties, which can influence their reactivity and applications.

Properties

IUPAC Name

8-ethoxy-3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-3-32-21-12-13-24-22(14-21)26-23(25(28-29-26)18-6-8-19(27)9-7-18)16-30(24)15-17-4-10-20(31-2)11-5-17/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPJRDYTJXOULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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